METHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]ACETATE
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Overview
Description
Methyl 2-[2-(4-chlorophenoxy)acetamido]acetate is an organic compound with the molecular formula C11H12ClNO4 It is a derivative of acetic acid and is characterized by the presence of a chlorophenoxy group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(4-chlorophenoxy)acetamido]acetate typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with methylamine to produce the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is carried out at elevated temperatures, typically around 80°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is purified using techniques such as distillation and recrystallization to achieve high purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-chlorophenoxy)acetamido]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[2-(4-chlorophenoxy)acetamido]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-chlorophenoxy)acetamido]acetate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts normal cellular processes, leading to the desired biological effects. The exact pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenoxy)acetate
- 2-methyl-4-chlorophenoxyacetic acid
- N-methyl-2-[4-(4’-chlorophenoxy)phenoxy]acetamide
Uniqueness
Methyl 2-[2-(4-chlorophenoxy)acetamido]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-16-11(15)6-13-10(14)7-17-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBKRBIUNOFSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)COC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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